1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug Design Permeability

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1044145-56-3) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, which is recognized as a privileged structure in kinase inhibitor discovery. The compound features a cycloheptyl substituent at the N1 position and a methylthio group at the C6 position, yielding a molecular formula of C₁₃H₁₈N₄S and a molecular weight of 262.38 g/mol.

Molecular Formula C13H18N4S
Molecular Weight 262.38 g/mol
CAS No. 1044145-56-3
Cat. No. B11854717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
CAS1044145-56-3
Molecular FormulaC13H18N4S
Molecular Weight262.38 g/mol
Structural Identifiers
SMILESCSC1=NC=C2C=NN(C2=N1)C3CCCCCC3
InChIInChI=1S/C13H18N4S/c1-18-13-14-8-10-9-15-17(12(10)16-13)11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3
InChIKeyCIRWLVZASHTRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1044145-56-3): Procurement-Relevant Baseline for Kinase-Targeted Library Design


1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1044145-56-3) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, which is recognized as a privileged structure in kinase inhibitor discovery [1]. The compound features a cycloheptyl substituent at the N1 position and a methylthio group at the C6 position, yielding a molecular formula of C₁₃H₁₈N₄S and a molecular weight of 262.38 g/mol [2]. It is supplied as a research-grade building block with typical purity of 95% or higher from multiple vendors . Unlike the structurally analogous but commercially distinct 6-methylsulfonyl derivative (CAS 1206679-21-1), the methylthio group at C6 offers distinct physicochemical properties and synthetic reactivity that are critical for scaffold-hopping and late-stage functionalization strategies in medicinal chemistry campaigns.

Why 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Substituted with Generic Pyrazolopyrimidine Analogs in Kinase-Focused Projects


Substitution of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with ostensibly similar pyrazolo[3,4-d]pyrimidine analogs without systematic evaluation introduces quantifiable risks to project integrity. The cycloheptyl N1 substituent confers a calculated XLogP3-AA of 3.3 [1], which is measurably higher than the cyclohexyl analog (predicted XLogP3 ~2.8) and the N1-phenyl variant (predicted XLogP3 ~2.5), directly influencing membrane permeability and target engagement [2]. The C6 methylthio group (H-bond acceptor count: 4, donor count: 0) cannot be interchanged with the corresponding methylsulfonyl derivative (H-bond acceptor count: 6) without altering kinase selectivity profiles, as evidenced by structure-activity relationship (SAR) studies on related 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine series demonstrating EGFR-TK phosphorylation inhibition [3]. Furthermore, the methylthio moiety serves as a chemically addressable handle for oxidation to sulfoxide/sulfone or displacement with amines—a synthetic versatility absent in the methylsulfonyl analog, which is already at the sulfone oxidation state [4]. Generic substitution therefore imperils both the pharmacological trajectory and the synthetic optionality of the lead optimization program.

Quantitative Differentiation of 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1044145-56-3) Against In-Class Analogs


Calculated Lipophilicity (XLogP3-AA) Distinguishes Cycloheptyl from Cyclohexyl and Phenyl N1-Substituted Analogs

The predicted lipophilicity of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (XLogP3-AA = 3.3) is higher than that of the corresponding 1-cyclohexyl analog (predicted XLogP3-AA = 2.8) and the 1-phenyl analog (predicted XLogP3-AA = 2.5), reflecting the incremental hydrophobic contribution of the seven-membered cycloheptyl ring [1]. This 0.5-unit increase in logP relative to the cyclohexyl comparator translates to an approximately 3.2-fold higher theoretical membrane partitioning coefficient, which can directly affect passive cellular permeability and non-specific protein binding in biochemical assays [2].

Lipophilicity Drug Design Permeability

Hydrogen Bond Acceptor Count Differentiates Methylthio from Methylsulfonyl at C6

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms and 0 hydrogen bond donor (HBD) atoms, as computed by Cactvs 3.4.8.18 [1]. In contrast, the 6-methylsulfonyl analog (CAS 1206679-21-1) possesses 6 HBA atoms (two additional oxygen atoms on the sulfone group), while maintaining 0 HBD atoms [2]. The two additional HBA sites on the sulfone analog create additional polar interaction surfaces (PSA increase estimated at ~18 Ų) that modulate kinase hinge-region binding geometry and can redirect selectivity across the kinome [3].

Hydrogen Bonding Kinase Selectivity Physicochemical Properties

6-Methylthio Group Enables Late-Stage Oxidation to Sulfoxide and Sulfone, Offering Synthetic Versatility Absent in Presynthesized 6-Methylsulfonyl Analog

The methylthio (–SMe) group at C6 is a chemically addressable functional handle that can be selectively oxidized to sulfoxide (–SOMe) and sulfone (–SO₂Me) derivatives under mild conditions (e.g., mCPBA or Oxone®) [1]. This enables the systematic exploration of the sulfur oxidation state SAR from a single building block. In contrast, the commercially available 6-methylsulfonyl analog (CAS 1206679-21-1) is locked at the sulfone oxidation state and cannot be reduced to the sulfoxide or thioether without aggressive and often non-selective reducing agents such as LiAlH₄, which are incompatible with many downstream functional groups [2]. The methylthio compound thus offers up to three oxidation-state variants (thioether, sulfoxide, sulfone) from one procurement, yielding a 3:1 expansion in chemical space coverage per dollar spent relative to the methylsulfonyl building block.

Late-Stage Functionalization Divergent Synthesis Oxidation Handle

Reported EGFR Tyrosine Kinase Inhibitory Activity Supports 6-Methylthio as a Viable Pharmacophoric Element in Anti-Proliferative Agents

In a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines bearing a 2-chloro-2-phenylethyl chain at N1, select derivatives (compounds 2a, 2d, 2g) inhibited EGF-stimulated cell proliferation of A-431 epidermoid carcinoma cells and EGF receptor tyrosine kinase (EGFR-TK) phosphorylation, confirming that the 6-methylthio group is compatible with target engagement in this scaffold [1]. While the target compound 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine lacks a C4-amino substituent and has not been individually profiled, the demonstration that the 6-methylthio motif supports EGFR-TK inhibitory activity in a related sub-series provides class-level evidence that the methylthio group is not detrimental to kinase binding—a non-trivial finding given that many kinase hinge binders require a hydrogen bond donor at this position.

EGFR Inhibition Anti-Proliferative Kinase Assay

Recommended Procurement Scenarios for 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1044145-56-3) Based on Quantitative Differentiation


Kinase-Focused Library Design Requiring Tunable Lipophilicity for CNS-Penetrant Lead Series

Programs targeting kinase indications with CNS exposure requirements benefit from the XLogP3-AA value of 3.3, which positions the compound within the optimal logP window (2–4) for passive blood-brain barrier penetration, exceeding the cyclohexyl analog (predicted XLogP3-AA = 2.8) that may reside below the lower threshold for CNS partitioning [1]. Procurement for this scenario should prioritize the methylthio derivative over the cyclohexyl variant to maximize the probability of achieving CNS drug-like properties without introducing additional lipophilic substituents.

Divergent Late-Stage Oxidation SAR for Kinase Hinge-Binding Optimization

When the oxidation state of the C6 sulfur atom is a key unoptimized variable in hinge-binding kinase inhibitors, procuring the 6-methylthio building block (CAS 1044145-56-3) enables the parallel synthesis of thioether, sulfoxide, and sulfone sub-series from a single intermediate [1][2]. This strategy reduces procurement complexity by 67% compared to purchasing separate thioether, sulfoxide, and sulfone building blocks individually. The 6-methylsulfonyl analog (CAS 1206679-21-1) cannot serve as a substrate for this divergent approach.

EGFR-Targeted Medicinal Chemistry Requiring a Validated Methylthio Scaffold Motif

Research groups pursuing EGFR-TK inhibitors can leverage the demonstrated compatibility of the 6-methylthio motif with EGFR-TK phosphorylation inhibition in the 4-amino-1H-pyrazolo[3,4-d]pyrimidine series [1]. While the target compound requires additional C4 functionalization (e.g., amination) to achieve direct EGFR engagement, the validated 6-methylthio pharmacophoric element reduces the risk of scaffold mis-selection compared to 6-methylsulfonyl or 6-chloro alternatives, for which analogous SAR data in the EGFR context have not been reported in the pyrazolo[3,4-d]pyrimidine literature.

Computational Pre-Screening Workflows Requiring Defined Hydrogen Bond Acceptor Counts

Structure-based virtual screening campaigns that filter compound libraries by hydrogen bond acceptor (HBA) count for kinase hinge-binding compatibility can utilize the precise HBA = 4 value of 1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine [1]. The compound fills a specific gap in the HBA pharmacophore space: it offers fewer acceptors than the 6-methylsulfonyl analog (HBA = 6) and the corresponding 4-amino derivative (HBA = 5), enabling exploration of low-HBA hinge-binding modes that may favor kinases with hydrophobic gatekeeper residues (e.g., EGFR T790M, Abl T315I).

Quote Request

Request a Quote for 1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.